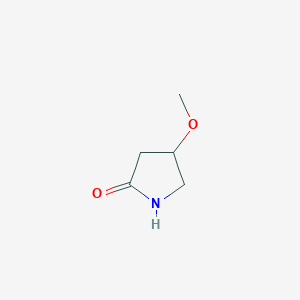
4-(2-Chloroethyl)thiomorpholine hydrochloride
Übersicht
Beschreibung
“4-(2-Chloroethyl)thiomorpholine hydrochloride” is a chemical compound with the CAS Number: 89583-39-1 . It has a molecular weight of 202.15 and its IUPAC name is 4-(2-chloroethyl)thiomorpholine hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12ClNS.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H . This code provides a specific way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and has a melting point of 209-212 degrees . It is soluble in water and methanol .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“4-(2-Chloroethyl)thiomorpholine hydrochloride” is a chemical compound with the CAS Number: 89583-39-1 . It has a molecular weight of 202.15 . The compound is typically stored at room temperature and comes in a physical form of powder . It has a melting point between 209-212 degrees Celsius .
Safety Information
The compound is classified under the GHS07 hazard category . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Biological Activity
The compound has been studied for its effects on polymer properties and biological activity . It has been found that various concentrations of “4-(2-Chloroethyl)thiomorpholine hydrochloride” can affect the properties of Carboxymethyl Cellulose (CMC), a renowned natural polymer .
Antimicrobial Agent
The compound has been found to have antimicrobial properties . Higher concentrations of the compound have been found to amplify the zone of inhibition, indicating its potential as an antimicrobial agent .
Antifungal Activities
In addition to its antimicrobial properties, the compound has also shown antifungal activities . This suggests that it could be used in the development of antifungal treatments .
Potential Succinate Dehydrogenase Inhibitor (SDHIs)
The compound has been suggested to act as a potential succinate dehydrogenase inhibitor (SDHIs) . This was proved by a molecular docking study .
Safety and Hazards
This compound is classified as toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction . Safety precautions include avoiding breathing dusts or mists, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
4-(2-chloroethyl)thiomorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNS.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYUHTBJKBUBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)thiomorpholine hydrochloride | |
CAS RN |
89583-39-1 | |
| Record name | 4-(2-chloroethyl)thiomorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3388799.png)
![2-{[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B3388800.png)
![3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B3388819.png)
![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388823.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388833.png)
![2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388838.png)




![Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride](/img/structure/B3388872.png)
